molecular formula C18H15N5OS B2641054 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034504-45-3

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2641054
CAS No.: 2034504-45-3
M. Wt: 349.41
InChI Key: IVYYTTXWOIJPCV-UHFFFAOYSA-N
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Description

“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of such compounds often involves a hybrid pharmacophore approach . This approach is used to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect . The reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in K2CO3 at room temperature produces benzo[b]thiophene-2-carboxylate derivatives, which then hydrolyzed in the presence of KOH to obtain corresponding carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . Molecular docking studies have revealed that similar compounds can bind well to the active site of certain receptors .


Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by various factors, including the presence of different substituents on the benzo[b]thiophene ring . The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For example, thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .

Scientific Research Applications

Heterocyclic Synthesis and Characterization

  • Synthetic Pathways

    The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters has been explored, demonstrating the reactivity of these compounds toward nitrogen nucleophiles to yield a variety of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives. This indicates the versatility of thiophene derivatives in heterocyclic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

  • Electronic and Optical Properties

    Studies have been conducted on the electronic and nonlinear optical properties of thiophene-2-carboxamides, using density functional theory (DFT) calculations to explore reactivity parameters and electronic delocalization. Such research highlights the potential of thiophene derivatives in electronic and photonic applications (Ahmad, Rasool, Mubarik, Zahoor, Hashmi, Zubair, Bilal, Hussien, Akhtar, & Haider, 2021).

Biological Applications

  • Antibacterial and Antifungal Activities

    New benzo[b]thiophene derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory properties. Such studies suggest the therapeutic potential of these compounds in treating infections and inflammation (Isloor, Kalluraya, & Pai, 2010).

  • Antimycobacterial Agents

    N-(pyrazin-2-yl)benzamides have been designed and evaluated as potential antimycobacterial agents, underscoring the importance of structural modifications in enhancing activity against Mycobacterium tuberculosis. This research demonstrates the role of molecular design in drug discovery against tuberculosis (Zítko, Mindlová, Valášek, Jand’ourek, Paterová, Janoušek, Konečná, & Doležal, 2018).

Material Science and Sensing Applications

  • Conductive Polymers for Sensing: Conductive aromatic polyamides incorporating thiophene moieties have been synthesized and applied in electrochemical sensing, particularly for detecting anticancer drugs like methotrexate. This highlights the application of thiophene derivatives in developing sensitive and selective sensors for pharmaceutical compounds (Abdel-Rahman, El-said, Sayed, & Abdel-Wahab, 2023).

Mechanism of Action

The mechanism of action of such newly designed ligands could be the same or different from that of the parent molecules . For instance, some compounds have exhibited antiproliferative activities on cancer cell lines comparable to that of certain reference drugs .

Safety and Hazards

The safety and hazards associated with such compounds can also vary widely. For example, benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Future Directions

The future directions for research on such compounds could involve further optimization towards the development of new anticancer agents . Hybrid drug design strategy in the development of high-quality drug candidates has gained much attention in medicinal chemistry . The aim of molecular hybridization is to produce a single chemical entity through the combination of two or more distinct pharmacophore subunits present in the structures of two or more known bioactive derivatives .

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-18(17-11-13-3-1-2-4-16(13)25-17)21-8-10-23-9-5-14(22-23)15-12-19-6-7-20-15/h1-7,9,11-12H,8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYYTTXWOIJPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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